Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-aminophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJANDHLGTSRJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
- Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6): Substituents: Ethyl ester (3-position), nitro group (para to amino on benzyl linker). Key Differences: The nitro group is strongly electron-withdrawing, enhancing corrosion inhibition efficiency (94.5% at 10 mM in 1 M HCl) compared to amino-substituted analogs. The ethyl ester may slightly increase lipophilicity versus methyl esters. Application: Effective corrosion inhibitor for carbon steel due to nitro-enhanced adsorption on metal surfaces .
- Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate: Substituents: Formyl group (para to pyrazole). Key Differences: The formyl group provides a reactive site for condensation reactions (e.g., Schiff base formation), unlike the amino group. This makes it valuable in synthesizing more complex heterocycles. Application: Intermediate in organic synthesis, particularly for building pharmacophores .
- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate: Substituents: Sulfonyl group (4-position), methylphenyl (1-position), ethyl ester. Key Differences: The sulfonyl group increases steric bulk and electron-withdrawing effects, influencing crystal packing and thermal stability.
Positional Isomerism and Functional Group Orientation
- Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate: Substituents: Amino group on pyrazole (4-position), propyl group (1-position). Key Differences: The amino group’s position on the pyrazole ring (vs. Application: Intermediate in drug discovery, though specific uses are undisclosed .
- Ethyl 1-phenyl-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Substituents: Hydroxyl group (para on phenyl at 5-position), ethyl ester. Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents compared to amino derivatives.
Biological Activity
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an amino group and a methyl ester. This structure contributes to its ability to interact with various biological targets, influencing its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
1. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can disrupt microbial cell function, making it a candidate for developing new antibiotics.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive bacteria | Significant inhibition | |
| Gram-negative bacteria | Moderate inhibition |
2. Anti-inflammatory Effects
The compound has shown anti-inflammatory activity by inhibiting key inflammatory mediators such as COX-2 and iNOS. In vitro assays have reported IC50 values indicating significant inhibition comparable to established anti-inflammatory drugs.
| Mediator | IC50 Value (µM) | Comparison Drug | Reference |
|---|---|---|---|
| COX-2 | 5.2 | Celecoxib | |
| iNOS | 4.8 | Indomethacin |
Case Study: In a carrageenan-induced paw edema model, administration of this compound resulted in a marked reduction in inflammation compared to controls, further supporting its potential as an anti-inflammatory agent.
3. Enzyme Inhibition
This compound acts as an enzyme inhibitor , particularly targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Studies have shown that it effectively decreases N-acylethanolamines, which play crucial roles in lipid signaling pathways.
| Enzyme Target | Inhibition Percentage | Reference |
|---|---|---|
| NAPE-PLD | 70% |
The biological effects of this compound are primarily attributed to its ability to bind and modulate the activity of specific enzymes and receptors. Its interaction with NAPE-PLD suggests implications in neuroinflammatory responses, highlighting its potential therapeutic applications in conditions like neurodegenerative diseases.
In Vitro Studies
In vitro assays have explored the compound's effects on cellular models related to inflammation and metabolism. For example, it has been shown to influence cytokine production in immune cells, indicating its role in modulating immune responses.
In Vivo Studies
Ongoing research includes evaluating the pharmacokinetics and pharmacodynamics of this compound in animal models. Early results indicate a dose-dependent response concerning inflammation markers and metabolic indicators.
Q & A
Basic: What are the optimal synthetic routes for Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization. A key step is the introduction of the 4-aminophenyl group via nucleophilic aromatic substitution or Pd-catalyzed coupling. Reaction conditions (temperature, solvent, catalyst) significantly impact yield. For example, maintaining temperatures between 60–80°C in ethanol/water mixtures enhances regioselectivity for the pyrazole ring . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like regioisomers or unreacted intermediates .
Basic: How is the compound structurally characterized to confirm regiochemistry?
Methodological Answer:
Multi-spectral analysis is essential:
- NMR : NMR confirms the pyrazole ring substitution pattern (e.g., singlet for H-4 at δ 7.2–7.5 ppm). The 4-aminophenyl group shows NH protons as a broad singlet (δ 5.5–6.0 ppm) and aromatic protons as doublets (δ 7.3–7.8 ppm) .
- IR : Stretching vibrations for ester (C=O at ~1700 cm) and NH (3200–3400 cm) confirm functional groups.
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines single-crystal data to resolve bond angles and confirm regiochemistry. For example, the dihedral angle between the pyrazole and phenyl rings (~30°) indicates conjugation .
Basic: What physicochemical properties influence its stability and handling?
Methodological Answer:
Key properties include:
| Property | Value/Range | Impact on Research Use |
|---|---|---|
| Solubility | Low in HO (~0.1 mg/mL), high in DMSO | Requires DMSO stock solutions for bioassays |
| Melting Point | 150–155°C (decomposes) | Indicates thermal instability; avoid heating >120°C |
| pKa (NH) | ~4.5 (protonated in acidic media) | Affects bioavailability in cellular assays |
| These values are derived from analogs like ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, adjusted for the amino group’s electron-donating effects . |
Advanced: How does the 4-aminophenyl substituent modulate biological activity compared to halogenated analogs?
Methodological Answer:
The NH group enhances hydrogen-bonding capacity, increasing affinity for targets like kinase ATP-binding pockets. In contrast, halogenated analogs (e.g., 4-fluorophenyl) prioritize lipophilicity. For example:
| Compound | IC (EGFR kinase) | LogP |
|---|---|---|
| Methyl 1-(4-aminophenyl)-... | 12 nM | 1.8 |
| Ethyl 1-(4-fluorophenyl)-... | 45 nM | 2.5 |
| Activity assays (e.g., fluorescence polarization) require pH 7.4 buffers to maintain NH protonation. Computational docking (AutoDock Vina) predicts binding modes, but experimental validation via isothermal titration calorimetry (ITC) is advised due to possible π-π stacking interference . |
Advanced: How to resolve contradictions in reported bioactivity data for pyrazole derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : E.g., MTT vs. resazurin assays for cytotoxicity may yield differing ICs due to redox interference. Standardize protocols (e.g., ATP-based luminescence).
- Impurity Effects : Regioisomeric byproducts (e.g., 1,4- vs. 1,5-pyrazole) can skew results. Use HPLC (C18 column, 70:30 MeCN/HO) to verify purity >98% .
- Solvent Artifacts : DMSO >0.1% may inhibit enzymes. Use low-stock concentrations (<10 mM) and solvent controls.
Advanced: What computational methods predict metabolic stability of this compound?
Methodological Answer:
- In Silico Tools : SwissADME predicts CYP450 metabolism sites (e.g., NH demethylation).
- MD Simulations : GROMACS models liver microsomal interactions, highlighting susceptibility to oxidation at the pyrazole C-4 position.
- Experimental Validation : Combine with LC-MS/MS microsomal assays (human hepatocytes, NADPH cofactor) to quantify metabolite formation rates .
Advanced: How to design SAR studies for derivatives targeting HDAC inhibition?
Methodological Answer:
- Core Modifications : Replace the methyl ester with hydroxamic acid (HDAC zinc-binding motif).
- Substituent Screening : Test substituents at C-4 (e.g., sulfonamide for enhanced solubility) via parallel synthesis.
- Activity Profiling : Use fluorogenic HDAC1/6 assays (e.g., Boc-Lys(Ac)-AMC substrate) and validate with Western blot (acetylated histone H3 levels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
